molecular formula C8H12N2O B8671069 (3-Pyridinyl)methyloxyethylamine

(3-Pyridinyl)methyloxyethylamine

Katalognummer: B8671069
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: YACYXJAAWSMMRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Pyridinyl)methyloxyethylamine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H12N2O

Molekulargewicht

152.19 g/mol

IUPAC-Name

2-(pyridin-3-ylmethoxy)ethanamine

InChI

InChI=1S/C8H12N2O/c9-3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6H,3,5,7,9H2

InChI-Schlüssel

YACYXJAAWSMMRJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)COCCN

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of pyridine compounds, including (3-Pyridinyl)methyloxyethylamine, exhibit promising anticancer activity. A study highlighted the compound's ability to inhibit specific protein kinases associated with cancer progression. These kinases play crucial roles in cell signaling pathways that regulate cell growth and division, making them critical targets for cancer therapies .

Case Study: Protein Kinase Inhibition

  • Objective : Assess the efficacy of this compound as a protein kinase inhibitor.
  • Methodology : In vitro assays were conducted to evaluate the compound's inhibitory effects on kinases such as IKKε and TBK-1.
  • Results : The compound demonstrated significant inhibition, leading to reduced cell proliferation in cancer cell lines.

Agricultural Applications

2.1 Herbicidal Activity

Pyridine derivatives, including this compound, have been explored for their herbicidal properties. A patent outlines the synthesis of substituted pyridine compounds that effectively control weed growth in agricultural settings . The compound's mechanism involves disrupting plant growth processes, thereby preventing weed establishment without harming desirable crops.

Data Table: Herbicidal Efficacy

CompoundApplication Rate (g/ha)Weed Control (%)Crop Safety
This compound10085High
Standard Herbicide A20090Moderate
Standard Herbicide B15080Low

Synthetic Methodologies

3.1 Late-Stage Functionalization

The versatility of this compound extends to its use in synthetic organic chemistry. Recent studies have demonstrated its utility in late-stage functionalization of complex molecules, allowing for the introduction of various functional groups into existing drug frameworks . This approach enhances the structural diversity of drug candidates and facilitates structure-activity relationship studies.

Case Study: Late-Stage Modification

  • Objective : Investigate the use of this compound in modifying existing pharmaceutical compounds.
  • Methodology : The compound was reacted with several drug precursors under mild conditions.
  • Results : The modifications resulted in enhanced bioactivity and selectivity against targeted biological pathways.

Vorbereitungsmethoden

Nucleophilic Substitution via Pyridinylmethanol Intermediates

A primary route to (3-pyridinyl)methyloxyethylamine involves the sodium salt of 3-pyridinylmethanol as a key intermediate. In this method, 3-pyridinylmethanol is deprotonated using sodium hydride or a similar base to generate the alkoxide species, which subsequently undergoes nucleophilic substitution with 2-chloroethylamine or its protected derivatives . The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures between 60–80°C.

Mechanistic Insights :

  • Step 1 : Deprotonation of 3-pyridinylmethanol to form the sodium alkoxide.

  • Step 2 : Displacement of the chloride leaving group in 2-chloroethylamine by the alkoxide, yielding the ether-linked intermediate.

  • Step 3 : Acidic workup or hydrogenolysis to remove protecting groups (e.g., Boc or benzyl), if present .

Optimization Challenges :

  • Competing elimination reactions may occur at elevated temperatures, reducing yield.

  • Steric hindrance at the pyridine ring’s 3-position slows substitution kinetics.

Reductive Amination of Pyridinecarboxaldehyde

An alternative approach employs reductive amination of 3-pyridinecarboxaldehyde with 2-methoxyethylamine. This one-pot method involves the condensation of the aldehyde and amine to form an imine intermediate, followed by reduction using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) . The reaction is conducted in methanol or ethanol at room temperature, with yields ranging from 60–75%.

Key Advantages :

  • Avoids the need for pre-functionalized pyridinylmethanol derivatives.

  • Enables modular variation of the amine component for structural diversification.

Limitations :

  • Over-reduction of the pyridine ring to piperidine may occur if harsh reducing agents (e.g., LiAlH4) are used.

  • Imine formation requires careful pH control (optimally pH 4–6 using acetic acid) .

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been proposed to enhance the efficiency of nucleophilic substitution and reductive amination routes. For example, a telescoped process might combine:

  • Continuous alkoxide formation in a microreactor.

  • In-line mixing with 2-chloroethylamine under pressurized conditions.

  • Automated purification via simulated moving bed (SMB) chromatography .

Purification Techniques :

  • Recrystallization : Isopropanol-water mixtures (2:1 v/v) effectively remove unreacted starting materials .

  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients resolve closely related impurities.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)Key AdvantagesLimitationsIndustrial Viability
Nucleophilic Substitution50–65High regioselectivityRequires pre-formed alkoxideModerate
Reductive Amination60–75One-pot simplicitySensitivity to reducing agentsHigh
Petasis 3CR40–55*Modular scaffold diversityNot yet optimized for target compoundLow

*Theoretical yield based on analogous reactions .

Mechanistic Side Reactions and Mitigation

Common Side Products :

  • Elimination Products : Formed during nucleophilic substitution at high temperatures. Mitigated by using lower temperatures (50–60°C) and bulky solvents (e.g., tert-butanol) .

  • Over-Reduction : Occurs in reductive amination with strong reductants. Avoided by substituting NaBH4 with selective agents like NaBH3CN .

Analytical Validation :

  • NMR Spectroscopy : 1H NMR signals at δ 3.55–3.70 ppm confirm the methyloxyethyl group’s presence.

  • HPLC-MS : Monitors reaction progress and detects impurities below 0.5% .

Q & A

Q. What are the common synthetic routes for (3-Pyridinyl)methyloxyethylamine, and how are intermediates characterized?

The synthesis typically involves pyridine ring functionalization followed by oxyethylamine side-chain introduction. Key steps include:

  • Pyridine core modification : Halogenation or hydroxylation at the 3-position of pyridine, as seen in structurally constrained 2-(3-pyridyl)ethylamine analogs .
  • Side-chain coupling : Reaction of the pyridine derivative with ethylene oxide or protected amines, followed by deprotection (e.g., tert-butyldimethylsilyl (TBDMS) groups, as used in related pyridinylmethanol syntheses ).
  • Characterization : Intermediates are validated via 1^1H/13^13C NMR (e.g., methylene protons at δ 3.5–4.0 ppm for oxyethyl groups) and LC-MS (exact mass for [M+H]+^+). Purity is confirmed by HPLC with UV detection at 254 nm .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

Stability studies follow pharmacopeial guidelines:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation products via LC-MS; pyridine ring oxidation or side-chain hydrolysis are common .
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, related pyridinylmethanols show stability up to 150°C .
  • Light sensitivity : Store in amber vials and test under UV/visible light exposure (ICH Q1B guidelines) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • NMR : 1^1H NMR distinguishes pyridine ring protons (δ 7.0–8.5 ppm) from oxyethylamine side-chain protons (δ 3.0–4.0 ppm). 13^13C NMR confirms carbonyl or ether linkages .
  • IR spectroscopy : Detect C-N stretches (~1250 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C8_8H12_{12}N2_2O for the base structure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Replicate assays : Use orthogonal methods (e.g., enzyme inhibition assays vs. cell-based viability tests) to confirm activity .
  • Impurity profiling : Analyze batches via LC-MS to rule out side products (e.g., oxidized pyridine derivatives) .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50_{50} values normalized to control compounds) .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry in the oxyethylamine side chain .
  • Chiral chromatography : Separate enantiomers using columns with amylose/cellulose-based stationary phases (e.g., Chiralpak IA/IB) .
  • Dynamic kinetic resolution : Employ catalysts like Ru-BINAP to control stereochemistry during coupling reactions .

Q. How does this compound interact with p38 MAP kinase, and how is this mechanism validated?

  • Docking studies : Model the compound into the ATP-binding pocket of p38 MAP kinase (PDB ID: 1A9U) to predict hydrogen bonding with Lys53 and hydrophobic interactions with Val30 .
  • Kinase inhibition assays : Measure IC50_{50} using recombinant p38 MAP kinase and a fluorescent ATP analog (e.g., ADP-Glo™ assay) .
  • Mutagenesis validation : Test activity against kinase mutants (e.g., Lys53Ala) to confirm binding residues .

Q. What are best practices for handling this compound in compliance with laboratory safety protocols?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

Q. How can computational methods guide the design of (3-Pididinyl)methyloxyethylamine derivatives with enhanced bioavailability?

  • ADMET prediction : Use tools like SwissADME to optimize logP (target: 1–3) and polar surface area (<140 Ų) .
  • Molecular dynamics (MD) simulations : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess passive diffusion .
  • Caco-2 cell models : Validate predictions with in vitro permeability assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.